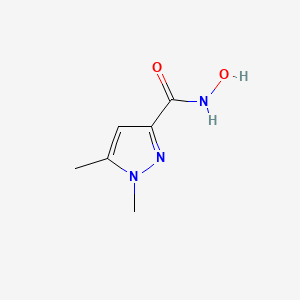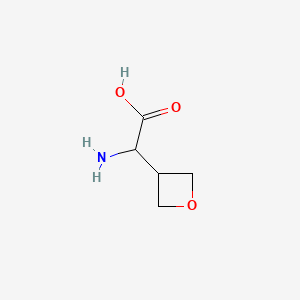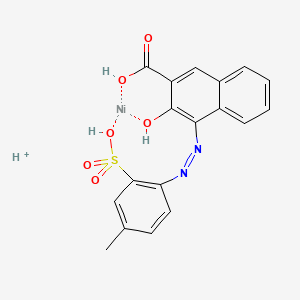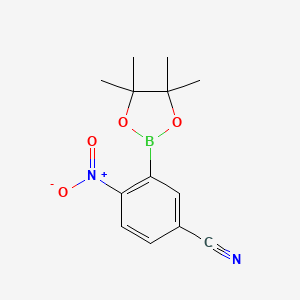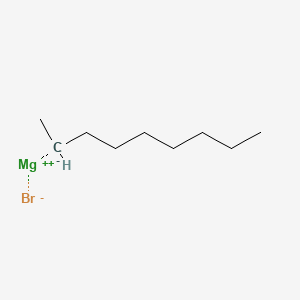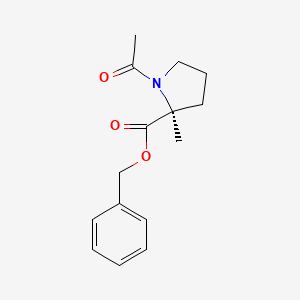
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, also known as BAMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the benzyl group in benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate allows for the formation of hydrophobic interactions, while the pyrrolidine ring allows for the formation of hydrogen bonds.
Biochemische Und Physiologische Effekte
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects such as increased muscle contraction and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate in lab experiments is its ability to interact with biological targets. This makes it a useful tool in drug discovery and chemical biology. However, one limitation of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate. One direction is the development of new drugs based on the benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate scaffold. Another direction is the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate as a tool for the study of protein-ligand interactions. Additionally, the synthesis of new derivatives of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to compounds with improved solubility and biological activity.
Conclusion
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is a chemical compound that has potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. Its ability to interact with biological targets makes it a useful tool in scientific research. Further studies on benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to the development of new drugs and the discovery of new biological pathways.
Synthesemethoden
The synthesis of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate involves the reaction of acetylpyrrolidine with benzyl chloroformate in the presence of a base catalyst. This reaction leads to the formation of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, which can be purified through column chromatography. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. In drug discovery, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been identified as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. In chemical biology, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a tool to study protein-ligand interactions. In organic synthesis, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAMXGRDLHCMBD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

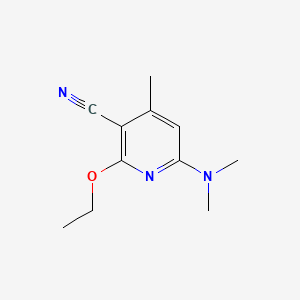


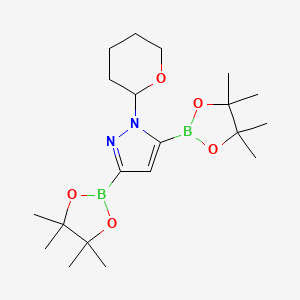
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)


